molecular formula C28H39N3O4S2 B12506644 Nps-Cys(Bzl)-OH.DCHA

Nps-Cys(Bzl)-OH.DCHA

Cat. No.: B12506644
M. Wt: 545.8 g/mol
InChI Key: MAUIFYQGIWFDHJ-UHFFFAOYSA-N
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Description

Nps-Cys(Bzl)-OH.DCHA is a protected cysteine derivative widely used in peptide synthesis. Its structure comprises three key components:

  • Nps (o-Nitrophenylsulfonyl): A protective group for the amino (–NH₂) moiety, offering stability during synthetic steps while being cleavable under specific conditions (e.g., thiolysis or nucleophilic agents) .
  • Cys(Bzl): Cysteine with a benzyl (Bzl) group protecting the thiol (–SH) side chain, preventing oxidation or unwanted disulfide bond formation .
  • DCHA (Dicyclohexylamine): A counterion that enhances crystallinity and solubility in organic solvents, facilitating purification and handling .

This compound is critical in solid-phase peptide synthesis (SPPS) for constructing cysteine-containing peptides, particularly in oxidative folding studies or therapeutic peptide development.

Properties

Molecular Formula

C28H39N3O4S2

Molecular Weight

545.8 g/mol

IUPAC Name

3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoate;dicyclohexylazanium

InChI

InChI=1S/C16H16N2O4S2.C12H23N/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,17H,10-11H2,(H,19,20);11-13H,1-10H2

InChI Key

MAUIFYQGIWFDHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Synthesis

The primary method involves reacting S-benzyl-L-cysteine with 2-nitrophenylsulfenyl chloride (Nps-Cl) in basic conditions. This introduces the Nps group to the amino terminus while retaining the benzyl protection on the thiol side chain.

Step Reagents/Conditions Outcome References
Protection of cysteine S-Benzyl-L-cysteine + Nps-Cl, NaOH in dioxane/water, 0–5°C, 15–30 min Formation of Nps-L-Cys(Bzl)-OH (free acid)
Salt formation Nps-L-Cys(Bzl)-OH + Dicyclohexylamine (DCHA), ethyl acetate, room temperature Precipitation of Nps-Cys(Bzl)-OH.DCHA as a crystalline solid

Key Details :

  • Base Selection : Sodium hydroxide (NaOH) is typically used to deprotonate the amino group, facilitating nucleophilic attack on Nps-Cl.
  • Solvent System : A dioxane/water mixture enhances solubility of reactants while maintaining reaction efficiency.
  • Temperature Control : Low temperatures (0–5°C) minimize racemization and side reactions.

Alternative Synthetic Routes

While Nps-Cl is the primary reagent, Nps-SCN (formed by reacting Nps-Cl with NaSCN) offers improved stability for long-term storage. However, this method is less commonly reported for cysteine derivatives due to steric and electronic constraints.

Purification and Characterization

Crystallization and chromatography are employed to isolate the pure compound.

Purification Techniques

Method Conditions Yield/Purity References
Crystallization Ethyl acetate/light petroleum, 4°C >90% purity (crystalline powder)
Column Chromatography Silica gel, CHCl₃/MeOH/H₂O (80:40:5) High purity (confirmed by TLC/HPLC)

Physical Properties :

Property Value Conditions References
Molecular Formula C₂₈H₃₉N₃O₄S₂
Molecular Weight 545.8 g/mol
Refractive Index -44° C=0.7 in DMF
Solubility Soluble in DMF, ethanol Almost transparent in DMF
Color Light yellow to amber Powder to crystal form

Deprotection Strategies

Selective removal of protecting groups is critical for downstream applications.

Amino Group Deprotection

The Nps group is cleaved under acidic or nucleophilic conditions:

Method Conditions Byproducts References
HCl in AcOH 0.1–1 M HCl, 0–25°C, 30 min–2 hr Nps-Cl (neutralized in situ)
2-Mercaptopyridine 2-Mercaptopyridine/MeOH, 25°C, 1–2 hr Sulfenic acid esters

Note : Acidic cleavage in protic solvents (e.g., EtOH) prevents re-attachment of Nps-Cl.

Thiol Side Chain Deprotection

The benzyl group is removed via catalytic hydrogenation:

Method Conditions Efficiency References
H₂/Pd-C 1 atm H₂, Pd catalyst, MeOH, 4–6 hr >95% yield (confirmed by Ellman’s test)

Applications in Peptide Synthesis

This compound is integral to synthesizing cysteine-rich peptides, such as hormones and therapeutic proteins.

Key Applications

  • Disulfide Bond Control : Sequential deprotection allows precise formation of disulfide linkages.
  • Oxidation Prevention : Benzyl protection blocks thiol-mediated side reactions during coupling steps.
  • Solid-Phase Synthesis : Compatible with Fmoc/t-Bu or Boc strategies, enabling automation.

Case Study: Oxytocin Synthesis

In solid-phase synthesis, Nps derivatives (e.g., Nps-Glycine) are anchored to resins, followed by sequential coupling. The Nps group is removed with HCl/dioxane, and the benzyl group via hydrogenation.

Research Findings and Challenges

Limitations

  • Racemization Risk : Prolonged reaction times or high temperatures during synthesis may induce racemization.
  • Byproduct Management : Nps-Cl generated during deprotection requires neutralization to avoid re-protection.

Chemical Reactions Analysis

Types of Reactions

N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction of the nitro group yields amines.

Scientific Research Applications

N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt involves its interaction with various molecular targets. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the nitrophenylsulfenyl group can participate in redox reactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of Nps-Cys(Bzl)-OH.DCHA with structurally analogous DCHA salts reveals key differences in protective groups, stability, and applications:

Table 1: Comparison of DCHA-Salified Protected Amino Acids

Compound Protective Groups Amino Acid Key Applications Purity (%) Solubility Profile
This compound Nps (amine), Bzl (thiol) Cysteine SPPS, oxidative folding studies N/A DMF, DCM, moderate in MeOH
Boc-Nva-OH·DCHA Boc (amine) Norvaline SPPS, non-polar peptide segments N/A Chloroform, ethyl acetate
Boc-Hyp(Bzl)-OH.DCHA Boc (amine), Bzl (hydroxyl) Hydroxyproline Collagen-mimetic peptides >98.00 DMF, DCM, low in water
Z-Trp(Boc)-OH.DCHA Z (amine), Boc (side chain) Tryptophan SPPS, fluorescent peptide tags N/A DMF, THF, poor in hexane

Key Findings :

Protective Group Stability: Nps (used in this compound) is more acid-stable than Boc but requires harsher cleavage conditions (e.g., thiols or piperidine) compared to Boc’s acid-labile removal . Bzl (common in cysteine and hydroxyproline derivatives) offers robust thiol/hydroxyl protection but necessitates hydrogenolysis or strong acids for deprotection .

Solubility and Handling: DCHA salts universally improve solubility in organic solvents (e.g., DMF, DCM), critical for SPPS. However, this compound exhibits moderate solubility in methanol, unlike Boc-Hyp(Bzl)-OH.DCHA, which is poorly water-soluble .

Applications :

  • This compound is specialized for cysteine-rich peptides (e.g., disulfide-bonded therapeutics), whereas Boc-Nva-OH·DCHA is suited for hydrophobic sequences .
  • Z-Trp(Boc)-OH.DCHA is utilized in fluorescent peptide tags due to tryptophan’s intrinsic UV activity .

Boc-Hyp(Bzl)-OH.DCHA demonstrates >98% purity, a benchmark for reliable synthetic outcomes .

Research Insights and Challenges

  • Structural Confirmation : NMR data for benzyl-protected compounds (e.g., δ 5.10–5.18 ppm for Bzl–CH₂ in ) validate the integrity of protective groups in related derivatives .
  • Synthetic Limitations : The Nps group’s stability, while advantageous for stepwise synthesis, complicates final deprotection steps compared to Boc or Z groups .
  • Emerging Alternatives : Newer protective groups (e.g., Acm for cysteine) are gaining traction but lack the crystallinity benefits of DCHA salts .

Q & A

Q. Ethical Compliance

  • Disclose all conflicts of interest and funding sources. For studies involving proprietary methods, ensure licensing agreements are cited in the acknowledgments .

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